2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide
Description
The compound 2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide features a pyrido[4,3-d]pyrimidinone core substituted with a 4-fluorobenzyl group at position 6 and a sulfanyl-linked acetamide moiety at position 2. The acetamide side chain is further functionalized with a furan-2-ylmethyl group.
- A heterocyclic pyrido-pyrimidinone scaffold, known for interactions with enzymes and receptors.
- A 4-fluorobenzyl group, which enhances lipophilicity and membrane permeability.
- A sulfanyl-acetamide bridge, offering flexibility for molecular interactions.
- A furan-2-ylmethyl substituent, contributing to π-π stacking or hydrogen bonding.
Properties
IUPAC Name |
2-[[6-[(4-fluorophenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O3S/c22-15-5-3-14(4-6-15)11-26-8-7-18-17(12-26)20(28)25-21(24-18)30-13-19(27)23-10-16-2-1-9-29-16/h1-6,9H,7-8,10-13H2,(H,23,27)(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXUTVAFFKAPEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(NC2=O)SCC(=O)NCC3=CC=CO3)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is soluble guanylate cyclase (sGC) . sGC is an enzyme found in the cytosol of cells and plays a crucial role in the nitric oxide (NO) signaling pathway. It catalyzes the conversion of GTP to cyclic GMP (cGMP), a second messenger involved in a variety of physiological processes including vasodilation, inhibition of platelet aggregation, and neurotransmission.
Mode of Action
This compound is a stimulator of soluble guanylate cyclase (sGC) . It binds to and activates sGC, leading to an increase in the production of cGMP. The elevated levels of cGMP then activate cGMP-dependent protein kinases, which phosphorylate specific target proteins and bring about the cellular changes associated with the compound’s effects.
Biochemical Pathways
The activation of sGC and the subsequent increase in cGMP levels affect several biochemical pathways. The most notable is the nitric oxide (NO) signaling pathway . In this pathway, NO binds to sGC and enhances its activity, leading to an increase in cGMP production. The elevated cGMP levels then lead to the activation of cGMP-dependent protein kinases, which in turn phosphorylate various target proteins, leading to vasodilation and other effects.
Result of Action
The activation of sGC and the subsequent increase in cGMP levels lead to a variety of molecular and cellular effects. These include vasodilation , which improves blood flow, and the inhibition of platelet aggregation , which can prevent blood clot formation. These effects make the compound potentially useful for the treatment of cardiovascular disorders.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
Pyrazolo[4,3-d]pyrimidinone Derivatives
Example : 2-{[1-Ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(2-furylmethyl)acetamide ()
- Core: Pyrazolo[4,3-d]pyrimidinone (vs. pyrido[4,3-d]pyrimidinone in the target compound).
- Key Differences :
- Replacement of the pyridine ring with a pyrazole ring reduces aromaticity and alters electron density.
- Substituents: Ethyl and methyl groups at positions 1 and 3 enhance steric bulk.
- Implications : Pyrazole-containing analogs are often explored for kinase inhibition due to their ability to mimic adenine in ATP-binding pockets .
Benzothieno[2,3-d]pyrimidinone Derivatives
Example: 2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide ()
- Core: Benzothieno[2,3-d]pyrimidinone (vs. pyrido-pyrimidinone).
- Key Differences :
- A benzene-fused thiophene ring increases hydrophobicity.
- Ethoxyphenyl and methylphenyl substituents modulate solubility and target affinity.
- Implications: Benzothieno-pyrimidinones are frequently associated with anticancer activity, particularly in topoisomerase inhibition .
Substituent Variations
Acetamide Side Chain Modifications
Example: 2-{[6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(aryl/heteryl)acetamides ()
- Structure : Varied aryl/heteroaryl groups (e.g., 2-ethylphenyl, benzyl) replace the furan-2-ylmethyl group.
- Impact :
Fluorinated Substituents
Example: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()
Pharmacokinetic and Physicochemical Properties
*LogP calculated using fragment-based methods.
Q & A
Synthesis and Optimization
Basic: What are the typical synthetic routes for this compound, and what key intermediates are involved? The synthesis involves multi-step organic reactions, often starting with condensation of fluorobenzyl-substituted pyrido[4,3-d]pyrimidine precursors with thioacetamide derivatives. Key intermediates include the hexahydropyrido-pyrimidinone core and furan-2-ylmethylamine coupling partners. Solvents like dimethylformamide (DMF) or dichloromethane are used to facilitate nucleophilic thiol substitution reactions, with purification via column chromatography .
Advanced: How can reaction yields be optimized during the sulfanyl-acetamide coupling step? Yield optimization requires precise control of reaction parameters:
- Temperature: Maintain 50–60°C to balance reactivity and avoid decomposition.
- Catalysts: Use mild bases (e.g., triethylamine) to deprotonate thiol groups without side reactions.
- Solvent Polarity: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiolate intermediate.
Reaction progress should be monitored via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .
Structural Characterization
Basic: Which spectroscopic techniques are critical for confirming the compound’s structure?
- NMR (1H/13C): Assign peaks for the fluorobenzyl aromatic protons (δ 7.2–7.4 ppm), furan methylene (δ 4.3–4.5 ppm), and pyrido-pyrimidine carbonyl (δ 165–170 ppm in 13C).
- HRMS: Confirm molecular ion ([M+H]+) with <2 ppm error.
- IR: Validate carbonyl (1680–1700 cm⁻¹) and sulfanyl (2550–2600 cm⁻¹) stretches .
Advanced: How can conflicting NMR data (e.g., overlapping peaks) be resolved?
- 2D NMR (COSY, HSQC): Resolve ambiguities in proton-proton coupling and carbon-proton correlations.
- Variable Temperature NMR: Reduce signal overlap by altering sample temperature.
- Deuteration Studies: Use deuterated solvents (e.g., DMSO-d6) to simplify splitting patterns .
Physicochemical Properties
Basic: What are the solubility and stability profiles of this compound?
- Solubility: Freely soluble in DMSO (>50 mg/mL) and ethanol (~10 mg/mL), but poorly in aqueous buffers (pH 7.4).
- Stability: Stable at −20°C for >6 months; avoid prolonged exposure to light or humidity to prevent thioether oxidation .
Advanced: How can solubility be improved for in vitro bioassays without compromising stability?
- Co-solvents: Use cyclodextrins (e.g., HP-β-CD) at 10–20 mM to enhance aqueous solubility.
- Salt Formation: Synthesize sodium or potassium salts of the sulfanyl group (requires pH adjustment to 8–9).
- Nanoformulation: Encapsulate in PEGylated liposomes (size: 100–200 nm) to improve bioavailability .
Biological Activity Screening
Basic: What in vitro assays are recommended for initial biological screening?
- Kinase Inhibition: Test against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays.
- Cytotoxicity: Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination.
- Metabolic Stability: Assess hepatic clearance via liver microsomal assays .
Advanced: How can contradictory cytotoxicity data across cell lines be interpreted?
- Mechanistic Profiling: Perform transcriptomics (RNA-seq) to identify differential gene expression in responsive vs. resistant cells.
- Target Engagement: Use cellular thermal shift assays (CETSA) to confirm direct binding to suspected targets.
- Pharmacokinetic Modeling: Correlate intracellular drug accumulation (LC-MS/MS) with efficacy .
Functional Group Reactivity
Basic: Which functional groups are most reactive in this compound?
- Thioether (S-alkyl): Prone to oxidation (e.g., to sulfoxide/sulfone) under oxidative conditions.
- Acetamide (N-(furan-2-ylmethyl)): Susceptible to hydrolysis under strong acidic/basic conditions.
- Fluorobenzyl Group: Participates in π-π stacking interactions in biological targets .
Advanced: How can the thioether group be selectively modified for SAR studies?
- Oxidation Control: Use m-CPBA (meta-chloroperbenzoic acid) at 0°C to selectively generate sulfoxide derivatives.
- Alkylation Protection: Temporarily protect the thioether with tert-butyl groups during functionalization of other moieties.
- Click Chemistry: Introduce azide/alkyne handles via Michael addition for bioconjugation .
Computational Modeling
Advanced: What computational strategies predict binding modes to kinase targets?
- Docking (AutoDock Vina): Use the pyrido-pyrimidine core as an anchor in ATP-binding pockets (e.g., CDK2, PDB: 1AQ1).
- MD Simulations (GROMACS): Simulate ligand-protein stability over 100 ns to assess hydrogen bonding with hinge regions.
- Free Energy Perturbation (FEP): Calculate ΔΔG for fluorobenzyl vs. non-fluorinated analogs to quantify hydrophobic contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
